molecular formula C20H22N2O4 B2692306 4-butoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922129-57-5

4-butoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No. B2692306
CAS RN: 922129-57-5
M. Wt: 354.406
InChI Key: UBDOSPWOSFHPCY-UHFFFAOYSA-N
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Description

4-butoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide, also known as BTOB, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Spectroscopic Analysis : A study focused on the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, which are closely related to "4-butoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide". These compounds were synthesized from N-alkylated benzimidazole 2-carboxaldehyde, with good to excellent yields. The study also explored the compounds' molecular structures through spectroscopic, X-ray diffraction, and DFT studies, revealing insights into their charge distributions, electrophilic and nucleophilic reactivity, and nonlinear optical (NLO) properties (Almansour et al., 2016).

Transition Metal-Free Amination : Another research highlighted a metal-free method for the amination of benzoxazoles, using formamides as nitrogen sources. This environmentally friendly method mediated by tetrabutylammonium iodide/tert-butyl hydroperoxide system provided a pathway to 2-aminobenzoxazole derivatives, which might relate to the functionalization of compounds similar to "4-butoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide" (Wang et al., 2014).

Biological and Medicinal Applications

Antimicrobial Activity : Research into novel heterocycles, including benzoxepine-1,2,3-triazole hybrids, demonstrated potential antibacterial and anticancer properties. These compounds were synthesized using a Cu-catalyzed azide–alkyne cycloaddition strategy, showing effectiveness particularly against Gram-negative bacteria such as Escherichia coli. This suggests the potential for compounds like "4-butoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide" to serve as templates for developing new antibacterial agents (Kuntala et al., 2015).

Material Science Applications

Polymeric Materials : In the realm of material science, research on aromatic polyamides with pendent acetoxybenzamide groups explored the synthesis and characterization of polymers with enhanced thermal stability and solubility. These polymers, capable of forming thin, flexible films, might find applications in electronics or as advanced materials, indicating a potential area of application for similar compounds (Sava et al., 2003).

properties

IUPAC Name

4-butoxy-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-2-3-11-25-16-7-4-14(5-8-16)19(23)22-15-6-9-18-17(13-15)20(24)21-10-12-26-18/h4-9,13H,2-3,10-12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDOSPWOSFHPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

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